molecular formula C12H9F3N2O B1395563 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde CAS No. 689250-58-6

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B1395563
CAS No.: 689250-58-6
M. Wt: 254.21 g/mol
InChI Key: XLDGLNJBAFIQDQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by cyclization. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid.

  • Reduction: 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-ol or 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-amine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and treatments.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it effective in various biological and chemical processes. The pyrazole ring and carbaldehyde group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

  • 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

  • 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-2-carbaldehyde

  • 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

These compounds share the pyrazole ring and trifluoromethyl group but differ in the position of the carbaldehyde or carboxylic acid group, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-17-11(9(7-18)6-16-17)8-2-4-10(5-3-8)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDGLNJBAFIQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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